1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrazolopyrimidine family. The structure features a fused pyrazole and pyrimidine ring system, with an ethyl group at the 1-position and a sulfanyl group at the 6-position. This unique arrangement of functional groups imparts distinctive chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and drug development.
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be classified as:
The synthesis of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through several routes:
The reactions typically require specific solvents such as methanol or ethanol and may involve alkaline substances like triethylamine to facilitate the cyclization process. Reaction temperatures generally range from 50°C to 120°C depending on the specific synthetic route employed .
The molecular formula of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is C₈H₈N₄OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features:
The ethyl group at the 1-position and sulfanyl group at the 6-position are critical for its biological activity.
The compound has a molecular weight of approximately 196.24 g/mol. Its structural characteristics contribute significantly to its reactivity and interaction with biological targets.
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol participates in various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used. For example, oxidation yields sulfoxides or sulfones depending on the oxidizing agent's strength.
The mechanism by which 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol exerts its biological effects is primarily through enzyme inhibition:
This compound has shown potential as an inhibitor for various enzymes involved in cancer cell proliferation. Its structural similarity to nucleotide bases allows it to interfere with nucleic acid synthesis pathways, leading to apoptosis in cancer cells.
Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activity against multiple cancer cell lines such as breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) .
1-Ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically appears as a solid at room temperature with varying solubility depending on solvents used.
Key chemical properties include:
Relevant analyses include spectral data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming the presence of functional groups and structural integrity.
This compound has several applications in scientific research:
Pyrazolo[3,4-d]pyrimidine represents a nitrogen-rich heterocyclic system that serves as a bioisostere of the purine nucleus, mimicking the adenine moiety of ATP. This structural analogy enables competitive binding at the ATP-active sites of diverse kinase enzymes, underpinning its significance in targeted cancer therapies [1] [3]. The scaffold’s versatility permits substitutions at positions 1, 3, 4, and 6, which modulate pharmacological properties such as target affinity, solubility, and metabolic stability. Derivatives of this core have demonstrated inhibitory activity against critical oncological targets, including cyclin-dependent kinases (CDKs), Abl tyrosine kinase, epidermal growth factor receptor (EGFR), and mammalian target of rapamycin (mTOR) [1] [2] [3]. For example, dinaciclib (CDK inhibitor) and ibrutinib (BTK inhibitor) are clinically validated drugs featuring this scaffold, highlighting its translational relevance [3].
Table 1: Key Kinase Targets of Pyrazolo[3,4-d]pyrimidine Derivatives
Kinase Target | Biological Role | Example Derivatives | IC₅₀ Range |
---|---|---|---|
CDK2/Cyclin E | Cell cycle progression (G1/S phase transition) | 4,6-disubstituted analogues | 0.057–0.81 µM |
EGFR (Wild Type) | Tumor proliferation & metastasis | 1-(4-Chlorophenyl)-4-anilino derivatives | 0.016 µM |
EGFR (T790M Mutant) | Resistance mechanism in NSCLC | Third-generation TKIs | 0.236 µM |
Abl Kinase | Chronic myeloid leukemia pathogenesis | 3-Benzylthio-1-phenyl derivatives | 5–20 µM |
The 1-ethyl group at N1 position enhances metabolic stability by shielding the ring from oxidative degradation, while concurrently optimizing steric complementarity with hydrophobic regions in kinase binding pockets (e.g., the ribose binding site of CDK2) [1] [7]. The 6-sulfanyl moiety (C6-SH) acts as a versatile pharmacophore: it can form hydrogen bonds with backbone residues (e.g., Leu83 in CDK2) or serve as a synthetic handle for derivatization into thioethers or sulfones, which improve potency and selectivity [1] [6]. For instance, 6-(pentylthio)- and 6-(phenethylthio)- analogues exhibit enhanced CDK2 inhibition (IC₅₀ = 0.057–0.119 µM) compared to oxygenated counterparts, attributed to favorable hydrophobic interactions with the kinase’s selectivity pocket [1] [3]. Molecular docking simulations confirm that 1-ethyl-6-sulfanyl derivatives adopt a binding pose analogous to ATP, with the ethyl group occupying a lipophilic cleft and the sulfhydryl group forming a critical H-bond with conserved residues [1] [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9